2-Fluoro-4-(Methoxy-d3)-phenylboronic acid
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Overview
Description
2-Fluoro-4-(Methoxy-d3)-phenylboronic acid is a boronic acid derivative with the molecular formula C7H8BFO3. It is characterized by the presence of a fluorine atom at the second position and a methoxy-d3 group at the fourth position on the phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(Methoxy-d3)-phenylboronic acid typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with deuterated methanol (CD3OD) under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(Methoxy-d3)-phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Phenol Derivatives: Formed through oxidation.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Fluoro-4-(Methoxy-d3)-phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(Methoxy-d3)-phenylboronic acid involves its ability to form covalent bonds with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming a stable complex with the active site. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
2-Fluoro-4-(Methoxy-d3)-phenylboronic acid is unique due to the presence of the deuterated methoxy group, which can influence the compound’s reactivity and stability. This makes it particularly useful in studies involving isotopic labeling and mechanistic investigations .
Properties
IUPAC Name |
[2-fluoro-4-(trideuteriomethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIXJDBPYBAHS-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)B(O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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